molecular formula C7H7BrF3NO2 B2650678 N-[1-(2-bromoacetyl)cyclopropyl]-2,2,2-trifluoroacetamide CAS No. 1564662-01-6

N-[1-(2-bromoacetyl)cyclopropyl]-2,2,2-trifluoroacetamide

Cat. No.: B2650678
CAS No.: 1564662-01-6
M. Wt: 274.037
InChI Key: WSCDFOYZHPAMKO-UHFFFAOYSA-N
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Description

N-[1-(2-bromoacetyl)cyclopropyl]-2,2,2-trifluoroacetamide is a chemical compound with the molecular formula C7H7BrF3NO2 and a molecular weight of 274.04 g/mol This compound is notable for its unique structure, which includes a cyclopropyl ring, a bromoacetyl group, and a trifluoroacetamide moiety

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-bromoacetyl)cyclopropyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[1-(2-bromoacetyl)cyclopropyl]-2,2,2-trifluoroacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(2-bromoacetyl)cyclopropyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoroacetamide moiety may enhance the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-chloroacetyl)cyclopropyl]-2,2,2-trifluoroacetamide
  • N-[1-(2-iodoacetyl)cyclopropyl]-2,2,2-trifluoroacetamide
  • N-[1-(2-fluoroacetyl)cyclopropyl]-2,2,2-trifluoroacetamide

Uniqueness

N-[1-(2-bromoacetyl)cyclopropyl]-2,2,2-trifluoroacetamide is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. This uniqueness can be leveraged in specific chemical reactions and biological applications where the bromo group offers advantages in terms of reactivity and selectivity .

Properties

IUPAC Name

N-[1-(2-bromoacetyl)cyclopropyl]-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrF3NO2/c8-3-4(13)6(1-2-6)12-5(14)7(9,10)11/h1-3H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCDFOYZHPAMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)CBr)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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